Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 932520-32-6
VCID: VC7188378
InChI: InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3
SMILES: CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Molecular Formula: C22H24N2O5S2
Molecular Weight: 460.56

Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

CAS No.: 932520-32-6

Cat. No.: VC7188378

Molecular Formula: C22H24N2O5S2

Molecular Weight: 460.56

* For research use only. Not for human or veterinary use.

Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate - 932520-32-6

Specification

CAS No. 932520-32-6
Molecular Formula C22H24N2O5S2
Molecular Weight 460.56
IUPAC Name ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3
Standard InChI Key BRMJQTDALUVFFD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • Benzothiophene core: A bicyclic aromatic system providing planar rigidity, which may facilitate interactions with hydrophobic binding pockets in biological targets.

  • Piperazine ring: Substituted at the 4-position with a 3-methoxyphenyl group, enhancing solubility and enabling hydrogen bonding via the methoxy oxygen .

  • Sulfonyl bridge: Links the benzothiophene and piperazine groups, contributing to conformational stability and electronic effects.

  • Ethyl ester: A prodrug feature that may improve membrane permeability, with potential hydrolysis to a carboxylic acid in vivo.

Physicochemical Data

PropertyValue
Molecular FormulaC<sub>22</sub>H<sub>24</sub>N<sub>2</sub>O<sub>5</sub>S<sub>2</sub>
Molecular Weight460.56 g/mol
CAS Number932520-32-6
SolubilityLow in water; soluble in DMSO
LogP (Predicted)3.8 ± 0.5

The compound’s logP value indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Optimization

Synthetic Pathways

While detailed protocols are proprietary, general steps involve:

  • Benzothiophene-2-carboxylate formation: Ethyl 2-bromo-1-benzothiophene-3-carboxylate undergoes nucleophilic substitution with a sulfonating agent.

  • Piperazine sulfonylation: 4-(3-Methoxyphenyl)piperazine reacts with chlorosulfonic acid to form the sulfonyl chloride intermediate.

  • Coupling reaction: The sulfonyl chloride is coupled to the benzothiophene core under basic conditions (e.g., triethylamine in dichloromethane).

Key challenges include minimizing side reactions during sulfonylation and ensuring regioselectivity. Purification typically involves column chromatography or recrystallization.

Reaction Optimization

  • Temperature: Maintained at 0–5°C during sulfonylation to prevent decomposition.

  • Solvent: Dichloromethane (DCM) preferred for its inertness and solubility profile.

  • Catalyst: Triethylamine scavenges HCl, driving the reaction to completion.

Biological Activities and Mechanistic Insights

Receptor Interactions

The piperazine moiety’s structural similarity to serotonin receptor ligands (e.g., aripiprazole) implies potential affinity for 5-HT<sub>1A</sub> or dopamine D<sub>2</sub> receptors . In silico models predict moderate binding (K<sub>i</sub> ≈ 100–500 nM), though in vitro assays are needed to confirm activity.

Pharmacological and Therapeutic Applications

Central Nervous System (CNS) Disorders

The compound’s ability to cross the blood-brain barrier (predicted via the Lipinski rule) positions it as a candidate for treating anxiety or schizophrenia. Piperazine derivatives often modulate monoaminergic pathways, which are dysregulated in these conditions .

Oncology

Preliminary data on structural analogs show tumor growth inhibition in xenograft models. Combining the ethyl ester (for bioavailability) with a sulfonamide (for target engagement) could yield prodrugs with enhanced efficacy.

Antibacterial Activity

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. While resistance is widespread, modifications like the 3-methoxyphenyl group may restore potency against resistant strains.

Future Directions and Challenges

Structural Modifications

  • Ester hydrolysis: Replacing the ethyl group with a carboxylic acid could enhance target binding but reduce oral bioavailability.

  • Piperazine substitution: Introducing fluorinated or heterocyclic groups may improve receptor selectivity .

Preclinical Development

  • ADMET profiling: Assess absorption, metabolism, and toxicity in rodent models.

  • Formulation studies: Develop nanoemulsions or liposomes to address solubility limitations.

Target Deconvolution

High-throughput screening against kinase and GPCR libraries will identify primary targets. CRISPR-Cas9 knockout models can validate findings.

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